2-Methoxycarbonyl-3-fluorophenylboronic acid
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Overview
Description
2-Methoxycarbonyl-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H8BFO4. It is a boronic acid derivative that features a fluorine atom and a methoxycarbonyl group attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxycarbonyl-3-fluorophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-methoxycarbonyl-3-fluorophenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and can be carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxycarbonyl-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: THF, DMF, and water are frequently used.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: Produced via nucleophilic substitution
Scientific Research Applications
2-Methoxycarbonyl-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxycarbonyl-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
3-Fluorophenylboronic acid: Similar structure but lacks the methoxycarbonyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group at the para position instead of the ortho position.
Phenylboronic acid: The simplest boronic acid derivative without any substituents on the phenyl ring.
Uniqueness: 2-Methoxycarbonyl-3-fluorophenylboronic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(3-fluoro-2-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZEXVUWASNEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402566 |
Source
|
Record name | 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-33-5 |
Source
|
Record name | 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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